molecular formula C11H20O B063355 (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one CAS No. 169275-01-8

(2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one

Cat. No. B063355
CAS RN: 169275-01-8
M. Wt: 168.28 g/mol
InChI Key: ZKFQRZOHMMMCRQ-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in various industries, including pharmaceuticals, perfumes, and flavors. It is a colorless liquid with a minty odor and taste and is found naturally in plants such as peppermint, spearmint, and pennyroyal.

Mechanism of Action

The exact mechanism of action of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the modulation of ion channels, and the activation of transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
Menthone has been shown to exert various biochemical and physiological effects on the human body. It has been reported to reduce pain and inflammation, promote wound healing, and improve cognitive function. Menthone has also been shown to possess antimicrobial properties and can inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

Menthone has several advantages for use in lab experiments, including its low toxicity, availability, and ease of synthesis. However, one of the limitations of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one is its volatility, which can make it difficult to handle and store.

Future Directions

There are several future directions for the research and development of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one. One area of interest is its potential use as a natural insecticide and repellent. Another area of interest is its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to more efficient and cost-effective production of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one.

Synthesis Methods

The synthesis of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one can be achieved through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of citronellal. The most common method used for the industrial production of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one is the oxidation of menthol, which is a natural monoterpene alcohol isolated from peppermint oil.

Scientific Research Applications

Menthone has been extensively studied for its various biological and pharmacological activities. It has been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and antioxidant properties. Menthone has also been shown to exhibit insecticidal and repellent activities against various insects, including mosquitoes, flies, and cockroaches.

properties

CAS RN

169275-01-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h7-10H,5-6H2,1-4H3/t8-,9+,10-/m0/s1

InChI Key

ZKFQRZOHMMMCRQ-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)[C@@H]1C)C(C)C

SMILES

CC1CCC(C(=O)C1C)C(C)C

Canonical SMILES

CC1CCC(C(=O)C1C)C(C)C

Origin of Product

United States

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